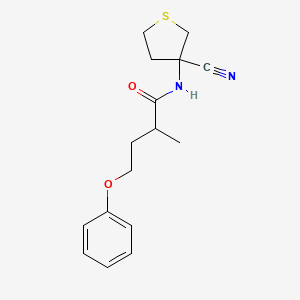

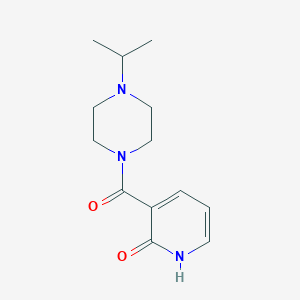

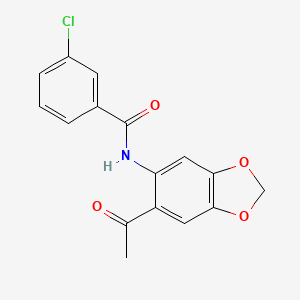

![molecular formula C13H13F3N6 B3004205 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034466-59-4](/img/structure/B3004205.png)

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine" is a pyrimidine derivative that is of interest due to its potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperazine, another important moiety in this compound, is a six-membered ring containing two nitrogen atoms at opposite positions, which is known for its versatility in drug development.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Similarly, 4-N-piperazinyl-thieno[2,3-d]pyrimidines were synthesized with structural variety at positions 2, 4, and 6 of the scaffold . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and contribute to the biological activity of the compound. The presence of a piperazine ring can introduce flexibility and additional nitrogen atoms, which can be exploited for further chemical modifications .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used in their synthesis. For example, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine were synthesized and could be further reacted with nucleophilic reagents to form dialkylamino derivatives . This indicates that the compound may also be amenable to similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, some pyrimidine derivatives have shown antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Others have been evaluated for their immunosuppressive activity , antimicrobial activity , and as inhibitors of enzymes like 15-lipoxygenase . The trifluoromethyl group in the compound of interest is a common bioisostere in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a molecule, which could affect its pharmacokinetic properties.

作用機序

Target of Action

The compound “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a derivative of Pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as serotonin and dopamine .

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound prevents the receptor from being activated by its natural ligands, norepinephrine and epinephrine . This results in an increase in the release of these neurotransmitters. As a partial agonist of the 5-HT1A receptor, it can bind to and partially stimulate the receptor, leading to a moderate level of receptor activation .

Biochemical Pathways

The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects the noradrenergic and serotonergic neurotransmission pathways . By blocking the α2-adrenergic receptor, it increases the release of norepinephrine and epinephrine, enhancing the noradrenergic neurotransmission . Its partial agonistic effect on the 5-HT1A receptor can modulate the serotonergic neurotransmission .

Result of Action

The molecular and cellular effects of the compound’s action would be an increase in the levels of norepinephrine and epinephrine due to its antagonistic effect on the α2-adrenergic receptor, and a moderate activation of the 5-HT1A receptor due to its partial agonistic effect . These changes in neurotransmitter levels and receptor activation can lead to various physiological effects, depending on the specific locations and functions of the affected neurons.

特性

IUPAC Name |

4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIOWPTWXXXPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

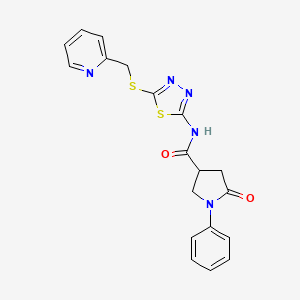

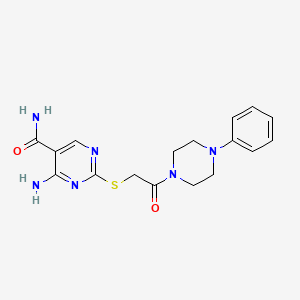

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

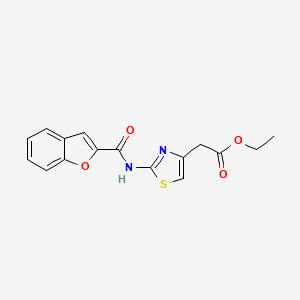

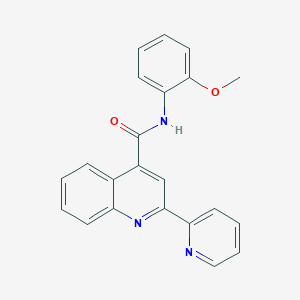

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)

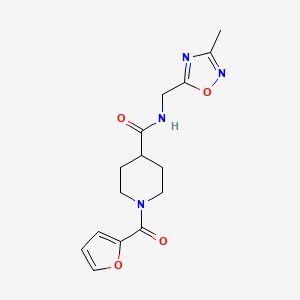

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)

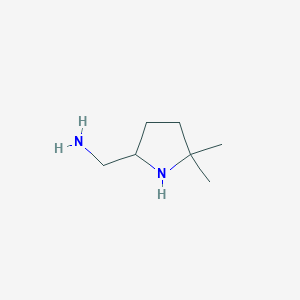

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)

![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)